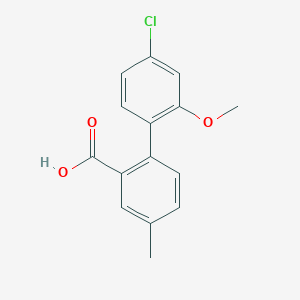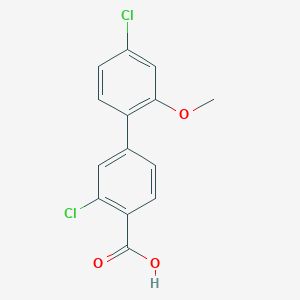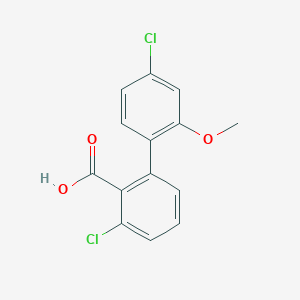
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, or CMPMA, is an organic compound with a molecular formula of C10H10ClO4. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. CMPMA has a wide range of applications in the fields of chemistry and pharmacology, as well as in other fields such as biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
CMPMA is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. In addition, it has been used in the synthesis of various other compounds, such as antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of various polymers, such as polyesters and polyamides.
Wirkmechanismus
The mechanism of action of CMPMA is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, CMPMA may reduce inflammation and pain.
Biochemical and Physiological Effects
CMPMA has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor and anti-bacterial effects. In addition, it has been found to have antioxidant and anti-allergic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMPMA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a wide range of applications in various fields. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents and is not very stable in acidic solutions.
Zukünftige Richtungen
There are a number of potential future directions for CMPMA research. One potential direction is to investigate its potential as an anti-cancer agent. Another potential direction is to investigate its potential as an anti-bacterial agent. In addition, further research could be done to investigate its potential as an antioxidant and anti-allergic agent. Finally, further research could be done to investigate its potential as an anti-inflammatory agent.
Synthesemethoden
CMPMA can be synthesized via several different methods. One method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid. The reaction is carried out at a temperature of 80°C for a period of 4-6 hours. Another method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at a temperature of 80°C for a period of 6-8 hours.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-8-9(16)6-7-10(13)11-4-3-5-12(15(17)18)14(11)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIILHCROWTRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691081 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-31-7 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














